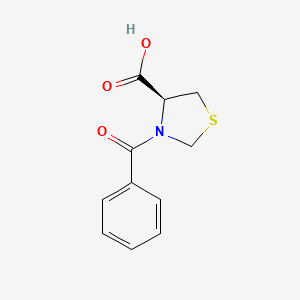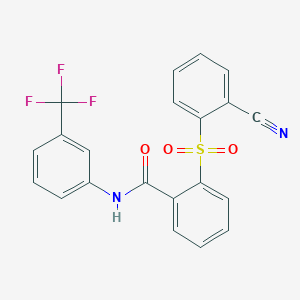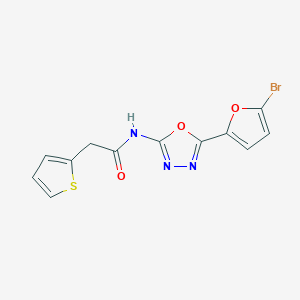![molecular formula C18H18N2O B2911178 N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide CAS No. 881597-49-5](/img/structure/B2911178.png)
N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide” is a compound that has been synthesized in various studies . It is a derivative of tryptamine, a biogenic amine that is naturally occurring in plants, animals, and microorganisms . Tryptamine and its derivatives are known for their vast array of biological activities .
Synthesis Analysis
The compound was prepared by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent . A coupling between ibuprofen with tryptamine via amide bond formation was achieved to obtain this compound .Molecular Structure Analysis
The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) ( 1 H-NMR and 13 C-NMR), UV, IR, and mass spectral data .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of this compound involves the coupling of ibuprofen with tryptamine via amide bond formation . N, N ′-dicyclohexylcarbodiimide (DCC) is used as a dehydrating agent in this process .Aplicaciones Científicas De Investigación
Antiallergic Agents
N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide and its derivatives have been investigated for their potential as antiallergic compounds. Research indicates that certain derivatives in this series, such as N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, demonstrate significant potency in antiallergic assays, including the ovalbumin-induced histamine release assay and IL-4 production test from Th-2 cells. These compounds have shown effectiveness in vivo for inhibiting late-phase eosinophilia and microvascular permeability in guinea pigs, suggesting a promising avenue for developing new antiallergic medications (Cecilia Menciu et al., 1999).
Serotonin Receptor Agonists for Migraine Therapy
Compounds related to this compound, such as N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide, have been identified as potent and selective serotonin-1F (5-HT1F) receptor agonists. These compounds inhibit neurogenic dural inflammation, a model of migraine headache, indicating their potential effectiveness in treating migraine pain (Y. C. Xu et al., 2001).
Antitubercular Agents
Research into this compound derivatives has also explored their potential as antitubercular agents. For instance, compounds like N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide have been studied for their inhibitory action against Mycobacterium tuberculosis, providing insights into new therapeutic strategies for tuberculosis treatment (Nikil Purushotham & B. Poojary, 2018).
Anticonvulsant Potential
Derivatives of this compound, such as N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, have shown promise as anticonvulsants. Studies indicate these compounds exhibit significant anticonvulsive activity, surpassing that of traditional drugs like 'Depakin' in certain models, highlighting their potential in the treatment of seizure disorders (I. Sych et al., 2018).
Mecanismo De Acción
Target of Action
N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide is a synthetic compound that combines the structures of tryptamine and naproxen Tryptamine, a biogenic amine, plays a fundamental role in the human body, with serotonin being one of the most important signaling hormones . Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), primarily targets cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .
Mode of Action
Naproxen works by blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . Tryptamine derivatives are involved in the regulation and modulation of multiple processes within the central nervous system .
Biochemical Pathways
Naproxen, one of its structural components, is known to affect the arachidonic acid pathway, inhibiting the synthesis of prostaglandins and thromboxanes . Tryptamine, another structural component, is involved in various biochemical pathways in the central nervous system .
Result of Action
Based on the known effects of its structural components, it may exhibit combined analgesic, anti-inflammatory, and neuromodulatory effects .
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13-6-8-14(9-7-13)18(21)19-11-10-15-12-20-17-5-3-2-4-16(15)17/h2-9,12,20H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPZCURFVQQROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]sulfonylphenoxy]acetamide](/img/structure/B2911095.png)
![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2911097.png)

![3-methoxy-N-[4-[[4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]methyl]phenyl]naphthalene-2-carboxamide](/img/structure/B2911106.png)
![3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2911107.png)
![4-(dimethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2911108.png)
![4-((1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2911109.png)
![5-(4-bromophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2911110.png)

![1H-Imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2911112.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2911115.png)
![N-(4-bromobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2911116.png)
![7-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2911117.png)
